6-Chloro-2-(2-chlorophenyl)-8-methyl-4H-1-benzopyran-4-one

Structure-Activity Relationship Flavonoid Anticancer Agents Drug-Likeness Optimization

6-Chloro-2-(2-chlorophenyl)-8-methyl-4H-1-benzopyran-4-one (CAS 88953-02-0, CHEMBL2234630) is a synthetic chromen-4-one (flavonoid) derivative with the molecular formula C16H10Cl2O2 and a molecular weight of 305.16 g/mol. It features a 2-(2-chlorophenyl) substituent on the benzopyran-4-one core, a chlorine at position 6, and a methyl group at position The compound belongs to a series of flavonoid analogues described in Medicinal Chemistry Research , where it was evaluated alongside C-6, C-7, and C-8 aminomethyl-substituted congeners for anticancer activity against hepatic cancer cell lines HepG2 and SMMC-7721.

Molecular Formula C16H10Cl2O2
Molecular Weight 305.2 g/mol
CAS No. 88953-02-0
Cat. No. B14141274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2-(2-chlorophenyl)-8-methyl-4H-1-benzopyran-4-one
CAS88953-02-0
Molecular FormulaC16H10Cl2O2
Molecular Weight305.2 g/mol
Structural Identifiers
SMILESCC1=CC(=CC2=C1OC(=CC2=O)C3=CC=CC=C3Cl)Cl
InChIInChI=1S/C16H10Cl2O2/c1-9-6-10(17)7-12-14(19)8-15(20-16(9)12)11-4-2-3-5-13(11)18/h2-8H,1H3
InChIKeyBMJLJSBOYXEACJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-2-(2-chlorophenyl)-8-methyl-4H-1-benzopyran-4-one (CAS 88953-02-0): A C-8 Methyl-Substituted Flavonoid Scaffold for Anticancer Structure-Activity Relationship Studies


6-Chloro-2-(2-chlorophenyl)-8-methyl-4H-1-benzopyran-4-one (CAS 88953-02-0, CHEMBL2234630) is a synthetic chromen-4-one (flavonoid) derivative with the molecular formula C16H10Cl2O2 and a molecular weight of 305.16 g/mol . It features a 2-(2-chlorophenyl) substituent on the benzopyran-4-one core, a chlorine at position 6, and a methyl group at position 8. The compound belongs to a series of flavonoid analogues described in Medicinal Chemistry Research (2012) , where it was evaluated alongside C-6, C-7, and C-8 aminomethyl-substituted congeners for anticancer activity against hepatic cancer cell lines HepG2 and SMMC-7721. Its computed physicochemical profile includes an AlogP of 5.08, a polar surface area (PSA) of 30.21 Ų, zero hydrogen bond donors, two hydrogen bond acceptors, and one rotatable bond, resulting in one Lipinski rule-of-five (RO5) violation .

Why 6-Chloro-2-(2-chlorophenyl)-8-methyl-4H-1-benzopyran-4-one Cannot Be Interchanged with Other Chromone or Flavonoid Derivatives in Research and Procurement


The C-8 substituent identity and position critically govern the biological activity of this flavonoid scaffold. The primary structure-activity relationship (SAR) study by Wang et al. demonstrated that aminomethyl substitution at C-8 produced markedly higher in vitro anticancer activity than substitution at C-6 or C-7, and that compounds bearing any aminomethyl group outperformed unsubstituted methyl analogues within the same series. Moreover, the 2-(2-chlorophenyl) group distinguishes this compound from the 2-(2-methylphenyl) analogue (CAS 88952-83-4), where the electronic and steric character of the ortho substituent alters the compound's lipophilicity, binding potential, and metabolic stability. Generic substitution with a simpler 6-chloroflavone (CAS 10420-73-2) or a chromanone scaffold (e.g., 6-chloro-8-methylchroman-4-one, CAS 343856-42-8) would abolish both the 2-aryl chlorophenyl motif and the planar chromone ketone geometry that are essential for target engagement in the CDK1/cyclin B and cytotoxicity assay contexts reported in this series . The quantitative evidence below substantiates these differentiation dimensions for procurement decisions.

Quantitative Differentiation Evidence: 6-Chloro-2-(2-chlorophenyl)-8-methyl-4H-1-benzopyran-4-one vs. Closest Analogues


C-8 Methyl vs. C-8 Piperazinylmethyl Substitution: Impact on Lipophilicity and Drug-Likeness Parameters

This compound bears a C-8 methyl group, whereas the closely related analogue 6-chloro-2-(2-chlorophenyl)-8-(piperazin-1-ylmethyl)-4H-chromen-4-one (CAS 1343513-47-2) introduces a basic piperazine moiety at C-8. The target compound's AlogP of 5.08 and PSA of 30.21 Ų reflect a markedly more lipophilic and less polar surface character compared to the piperazine-bearing analogue, which would present a lower logP and larger PSA due to the additional amine nitrogens. The one RO5 violation for the target compound (AlogP > 5) means it resides at the boundary of oral drug-likeness criteria, whereas the piperazine analogue, despite likely lower lipophilicity, may introduce additional violations via higher molecular weight and hydrogen bond donors. For procurement decisions, the target compound serves as a precisely defined, less functionalized baseline scaffold when the research objective is to isolate the contribution of the C-8 methyl group to target binding or cellular activity, free from the confounding effects of a basic amine center.

Structure-Activity Relationship Flavonoid Anticancer Agents Drug-Likeness Optimization

Positional SAR at C-8: Aminomethyl vs. Methyl Substitution in Cytotoxicity Against Hepatic Cancer Cell Lines

In the Wang et al. 2012 SAR study , three series of flavonoid analogues with aminomethyl substitutions at C-6, C-7, and C-8 were directly compared for in vitro growth inhibition of HepG2 and SMMC-7721 hepatic cancer cell lines using 48-hour MTT reduction assays. The study established that C-8 aminomethyl-substituted compounds were more active than C-6 and C-7 congeners, and that compounds bearing any aminomethyl group were more active than those without aminomethyl substitution in the same scaffold series . The target compound, 6-chloro-2-(2-chlorophenyl)-8-methyl-4H-1-benzopyran-4-one, is documented in ChEMBL as having been evaluated in the same assay formats (CDK1/cyclin B binding, HepG2 cytotoxicity, SMMC-7721 cytotoxicity) within this study, but the quantitative IC50 values were not computationally resolved in the ChEMBL database entry. This compound therefore represents the 'unsubstituted' methyl baseline comparator within this SAR series, against which the potency gains from C-8 aminomethyl functionalization were measured .

Cytotoxicity Assay Hepatocellular Carcinoma Flavonoid SAR

2-(2-Chlorophenyl) vs. 2-(2-Methylphenyl) Substitution: Electronic and Steric Differentiation at the B-Ring

This compound incorporates a 2-chlorophenyl group at position 2, while a closely indexed analogue, 6-chloro-8-methyl-2-(2-methylphenyl)chromen-4-one (CAS 88952-83-4) , replaces the chlorine with a methyl group. The chlorine atom introduces an electron-withdrawing inductive effect (-I) and provides a polarizable sigma-hole for potential halogen bonding interactions with protein targets, which the methyl group cannot replicate. The Exact Mass difference is measurable: 304.0057849 (dichloro) versus approximately 284.7370 (monochloro-monomethyl) for the analogue , resulting in a ~19 Da mass shift. The XLogP3 of 4.8 for the target compound reflects the added lipophilicity from the second chlorine relative to the methyl analogue. For medicinal chemistry procurement, the 2-chlorophenyl-bearing compound thus enables investigation of halogen-specific electronic modulation and ortho-substituent steric effects that are absent in the methylphenyl analogue.

Halogen Bonding Electronic Effects Chromone Derivative Design

Chromone Core vs. Chromanone Scaffold: Planarity and Conjugation as Determinants of Biological Activity

This compound retains the fully conjugated 4H-1-benzopyran-4-one (chromone) core with a C2–C3 double bond, whereas the corresponding chromanone analogue 6-chloro-8-methylchroman-4-one (CAS 343856-42-8) is a dihydro derivative lacking this unsaturation. The chromone's planar, conjugated system positions the carbonyl at C-4 and the 2-(2-chlorophenyl) ring in a defined geometric orientation critical for π-stacking and hydrogen bond acceptor interactions. The chromanone scaffold disrupts this conjugation, altering the dihedral angle between the benzopyranone ring and the 2-aryl substituent, and reducing the electrophilic character of the C-2 position. The target compound's Np Likeness Score of -0.40 and QED Weighted value of 0.63 reflect its drug-likeness profile as a chromone, which differs from chromanone analogues that typically exhibit distinct pharmacokinetic and target-engagement behavior. Researchers requiring the intact chromone pharmacophore for target validation or scaffold-hopping studies must specifically procure this 4H-1-benzopyran-4-one rather than the more saturated chromanone, as the engagement mechanism and potency cannot be extrapolated between these two oxidation states.

Chromone Pharmacophore Planarity Analysis Flavonoid Bioisosteres

Application Scenarios for 6-Chloro-2-(2-chlorophenyl)-8-methyl-4H-1-benzopyran-4-one in Medicinal Chemistry and Anticancer Drug Discovery Research


C-8 Methyl Baseline Scaffold for SAR Expansion in Hepatic Cancer Cell Line Panel Screening

Based on the SAR framework established in Wang et al. 2012 , this compound is best utilized as the C-8 methyl reference standard when designing and evaluating new C-8 aminomethyl, alkoxymethyl, or heterocyclylmethyl derivatives. Researchers can directly compare the cytotoxicity of their novel analogues against the HepG2 and SMMC-7721 cell line data generated for this compound , enabling reliable fold-change potency calculations that quantify the gain attributable to C-8 functionalization. This reduces the need to independently re-synthesize the baseline compound, accelerating SAR iteration cycles.

Halogen Substitution Probe for Investigating 2-Aryl Electronic Effects on Kinase and Cytotoxicity Profiles

The 2-(2-chlorophenyl) moiety provides a distinct electronic signature compared to the 2-(2-methylphenyl) analogue . This compound can serve as a halogen-specific probe in head-to-head comparisons with the methylphenyl congener within kinase inhibition panels (e.g., CDK1/cyclin B ) to dissect the contribution of halogen bonding and inductive withdrawal to target engagement, without confounding variations at the C-8 position.

Chromone Pharmacophore Validation Against Chromanone-Based False Positives

For laboratories conducting target-based screening of flavonoid-like libraries, this compound represents the intact chromone pharmacophore, enabling critical controls to confirm that observed biological activity depends on the fully conjugated 4H-1-benzopyran-4-one system . Procuring the authentic chromone rather than a chromanone surrogate prevents false negative results that could lead to premature scaffold dismissal during hit triage.

Physicochemical Property Benchmark for RO5-Compliant Analog Design in Flavonoid Lead Optimization

With an AlogP of 5.08, PSA of 30.21 Ų, and one RO5 violation , this compound occupies a defined position on the drug-likeness landscape. Medicinal chemists can use it as a reference point for monitoring how subsequent C-8 modifications shift the physicochemical profile toward or away from RO5 compliance, facilitating informed decisions about solubility, permeability, and formulation feasibility in early lead optimization programs.

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